molecular formula C8H7I2N3OS B10885444 (2E)-2-(4-hydroxy-3,5-diiodobenzylidene)hydrazinecarbothioamide

(2E)-2-(4-hydroxy-3,5-diiodobenzylidene)hydrazinecarbothioamide

Katalognummer: B10885444
Molekulargewicht: 447.04 g/mol
InChI-Schlüssel: URUZIJZUGSVSRZ-KGVSQERTSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-[(4-Hydroxy-3,5-diiodophenyl)methylene]-1-hydrazinecarbothioamide is a chemical compound known for its unique structure and potential applications in various fields of science. This compound features a hydrazinecarbothioamide group attached to a diiodophenyl ring, making it an interesting subject for research in organic chemistry and pharmacology.

Vorbereitungsmethoden

The synthesis of 2-[(4-Hydroxy-3,5-diiodophenyl)methylene]-1-hydrazinecarbothioamide typically involves the reaction of 4-hydroxy-3,5-diiodobenzaldehyde with thiosemicarbazide in the presence of an acid catalyst such as glacial acetic acid . The reaction proceeds through the formation of a hydrazone intermediate, which then undergoes cyclization to yield the final product. Industrial production methods may involve optimization of reaction conditions, such as temperature and solvent choice, to maximize yield and purity.

Analyse Chemischer Reaktionen

2-[(4-Hydroxy-3,5-diiodophenyl)methylene]-1-hydrazinecarbothioamide undergoes various chemical reactions, including:

Wissenschaftliche Forschungsanwendungen

2-[(4-Hydroxy-3,5-diiodophenyl)methylene]-1-hydrazinecarbothioamide has several scientific research applications:

Wirkmechanismus

The mechanism of action of 2-[(4-Hydroxy-3,5-diiodophenyl)methylene]-1-hydrazinecarbothioamide involves its interaction with biological molecules. The compound can bind to enzymes and proteins, inhibiting their activity and leading to antimicrobial or anticancer effects. The molecular targets include bacterial enzymes and cancer cell receptors, which are disrupted by the compound’s binding, resulting in cell death or inhibition of cell growth .

Vergleich Mit ähnlichen Verbindungen

Similar compounds to 2-[(4-Hydroxy-3,5-diiodophenyl)methylene]-1-hydrazinecarbothioamide include:

The uniqueness of 2-[(4-Hydroxy-3,5-diiodophenyl)methylene]-1-hydrazinecarbothioamide lies in its specific hydrazinecarbothioamide group, which imparts distinct chemical reactivity and biological activity.

Eigenschaften

Molekularformel

C8H7I2N3OS

Molekulargewicht

447.04 g/mol

IUPAC-Name

[(E)-(4-hydroxy-3,5-diiodophenyl)methylideneamino]thiourea

InChI

InChI=1S/C8H7I2N3OS/c9-5-1-4(2-6(10)7(5)14)3-12-13-8(11)15/h1-3,14H,(H3,11,13,15)/b12-3+

InChI-Schlüssel

URUZIJZUGSVSRZ-KGVSQERTSA-N

Isomerische SMILES

C1=C(C=C(C(=C1I)O)I)/C=N/NC(=S)N

Kanonische SMILES

C1=C(C=C(C(=C1I)O)I)C=NNC(=S)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.